molecular formula C17H30ClN3O B4177705 N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride

N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride

Cat. No. B4177705
M. Wt: 327.9 g/mol
InChI Key: QDSZNGMTZARZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride, also known as memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that helps to regulate glutamate activity in the brain.

Mechanism of Action

Memantine hydrochloride works by blocking the NMDA receptor, which is involved in the regulation of glutamate activity in the brain. By blocking this receptor, N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride helps to regulate the levels of glutamate in the brain, which can help to reduce the damage caused by excess glutamate activity.
Biochemical and Physiological Effects:
Memantine hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It can help to reduce the levels of oxidative stress, inflammation, and beta-amyloid plaques, which are all associated with the development and progression of Alzheimer's disease. In addition, N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride can also help to improve synaptic plasticity and reduce neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride in lab experiments is its ability to selectively block the NMDA receptor, which can help to reduce the potential for off-target effects. However, one of the limitations of using N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride in lab experiments is that its effects can be dose-dependent, which can make it difficult to determine the optimal dose for a particular experiment.

Future Directions

There are a number of future directions for research on N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride. One area of focus is on the development of new formulations of the drug that can improve its bioavailability and reduce the potential for side effects. In addition, there is also a need for further research on the potential use of N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride in the treatment of other neurological disorders, such as Huntington's disease and traumatic brain injury. Finally, there is also a need for further research on the long-term effects of N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride on cognitive function and brain health.

Scientific Research Applications

Memantine hydrochloride has been extensively studied for its potential therapeutic effects in the treatment of Alzheimer's disease. It has been shown to improve cognitive function, reduce behavioral symptoms, and slow the progression of the disease. In addition, N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride hydrochloride has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.

properties

IUPAC Name

N-(1-adamantyl)-2-(4-methylpiperazin-1-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O.ClH/c1-19-2-4-20(5-3-19)12-16(21)18-17-9-13-6-14(10-17)8-15(7-13)11-17;/h13-15H,2-12H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSZNGMTZARZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)NC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-adamantyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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